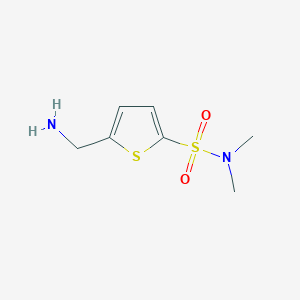

5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide

Description

Chemical Structure and Synthesis 5-(Aminomethyl)-N,N-dimethylthiophene-2-sulfonamide (molecular formula: C₇H₁₂N₂O₂S₂) is a thiophene sulfonamide derivative featuring an aminomethyl substituent at the 5-position of the thiophene ring and a dimethylamine group attached to the sulfonamide moiety. Its synthesis involves reacting a sulfonyl chloride precursor with dimethylamine in dichloromethane (DCM) under basic conditions, followed by purification .

Properties

IUPAC Name |

5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S2/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPDSFRORPTCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(S1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors. One common method includes the reaction of 2-thiophenesulfonyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

-

Antibacterial Properties :

- The sulfonamide group is known for its antibacterial activity. Research indicates that 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide can inhibit bacterial growth by mimicking natural substrates and binding to the active sites of bacterial enzymes, disrupting their function.

-

Anticancer Activity :

- Preliminary studies have shown that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of topoisomerase II, which is crucial for DNA replication . In vitro studies have demonstrated significant cytotoxicity at low micromolar concentrations, suggesting potential as a chemotherapeutic agent.

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. Computational studies have suggested strong binding affinities, indicating its potential as a therapeutic agent in conditions where enzyme modulation is beneficial .

Biological Research

- Antimicrobial Activity :

- Neuroprotective Effects :

Industrial Applications

- Chemical Synthesis :

-

Material Science :

- The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and other functional materials.

Anticancer Studies

A notable study evaluated the anticancer activity of thiophene derivatives similar to this compound against a panel of cancer cell lines using National Cancer Institute protocols. Results indicated significant growth inhibition rates across multiple cell types, reinforcing the compound's potential as an anticancer agent .

Antimicrobial Research

Research focusing on antimicrobial properties highlighted that derivatives of this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to standard treatments. This suggests that further exploration could yield effective new antibiotics targeting resistant pathogens .

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiophene Sulfonamide Family

5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide (CAS 61998-36-5)

- Structure : Contains a methyl group at the 5-position and a tetrahydrofuran-derived substituent on the sulfonamide nitrogen.

- Molecular Formula: C₁₀H₁₅NO₃S₂

- Key Differences : The tetrahydrofuran group increases hydrophilicity compared to the dimethylamine group in the target compound. This may influence pharmacokinetic properties such as solubility and blood-brain barrier penetration .

3-(3-((1H-Imidazole-1-yl)methyl)phenyl)-N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide

Sulfonamides with Heterocyclic Cores Beyond Thiophene

N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide

- Structure : A thiadiazole core with a benzamide substituent.

- Biological Activity : Primarily explored for antimicrobial properties, leveraging the thiadiazole ring’s electron-deficient nature for bacterial enzyme inhibition .

- Comparison : The thiadiazole ring introduces rigidity and polarity, contrasting with the thiophene ring’s aromaticity and planar structure. This difference impacts binding to enzymes like LOX versus bacterial targets .

5-Substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl Acetamide

- Structure : An oxadiazole core with a sulfanyl acetamide chain.

- Biological Activity : Screened for anti-inflammatory and analgesic effects, demonstrating the versatility of sulfonamide derivatives in diverse therapeutic areas .

- Comparison : The oxadiazole ring’s electron-rich nature may enhance hydrogen bonding with targets, unlike the thiophene ring’s sulfur atom, which participates in hydrophobic interactions .

Substituted Benzene Sulfonamides

5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

- Structure : A benzene ring with fluorine and dimethylamine substituents.

- Key Differences: The benzene core lacks the thiophene’s heterocyclic sulfur, reducing aromatic stabilization and altering electronic properties.

Comparative Data Table

Research Findings and Trends

- Substituent Impact : Dimethylamine groups (as in the target compound) balance lipophilicity and solubility, whereas bulkier substituents (e.g., tetrahydrofuran-methyl) may hinder membrane permeability .

- Biological Specificity : Thiophene sulfonamides with pyrimidine or imidazole substituents show higher receptor-binding affinity due to π-π stacking and hydrogen bonding .

- Therapeutic Potential: LOX inhibitors like the target compound are promising in oncology, while antimicrobial sulfonamides prioritize heterocyclic cores like thiadiazole .

Biological Activity

5-(Aminomethyl)-N,N-dimethylthiophene-2-sulfonamide, a compound with the CAS number 923246-98-4, has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with an aminomethyl group and a dimethyl sulfonamide moiety. This structure is significant as it influences the compound's interaction with biological targets. The sulfonamide functional group is known for its role in various pharmacological activities, particularly as an antibacterial agent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related thiophene derivatives have shown promising results against various cancer cell lines:

- In vitro Studies : Compounds derived from thiophenes have demonstrated significant cytotoxicity against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. Notably, these compounds showed lower toxicity to normal cells compared to standard chemotherapeutics like etoposide .

- Mechanism of Action : The anticancer effects are attributed to the inhibition of topoisomerase II, which is crucial for DNA replication and repair. Molecular docking studies support these findings by indicating strong binding interactions between the compounds and the enzyme .

Enzyme Inhibition

This compound may also act as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Similar aminomethyl derivatives have been evaluated for their inhibitory effects on AChE and BChE, enzymes involved in neurotransmission. These studies suggest that modifications in the structure can enhance inhibitory potency against these targets .

- Urease Inhibition : Sulfonamides are known for their urease inhibitory activity, which is relevant in treating conditions like kidney stones. Compounds with similar structures have shown IC50 values ranging from 14.06 to 20.21 μM against urease .

Case Studies

- Topoisomerase II Inhibition : A study involving a series of thiophene-based compounds demonstrated that several derivatives exhibited potent topoisomerase II inhibition with promising anticancer activity in vitro. The most effective compounds induced apoptosis in cancer cells during the G1 phase of the cell cycle .

- Cytotoxicity Evaluation : In another study assessing aminomethyl derivatives, compounds were screened for cytotoxicity using the MTT assay on various human cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxic effects compared to unmodified analogs .

Research Findings Summary

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide? A: A typical approach involves functionalizing the thiophene ring with sulfonamide and aminomethyl groups. For example, sulfonylation of 5-(aminomethyl)thiophene derivatives using dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield the target compound. Reaction optimization often requires controlling stoichiometry, temperature (0–25°C), and solvent polarity (e.g., dichloromethane or tetrahydrofuran) to minimize side reactions .

Advanced Synthesis

Q: How can researchers optimize reaction conditions to improve yields of this compound? A: Advanced optimization may include:

- Catalysis: Using DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.

- Microwave-assisted synthesis: Reducing reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

- Purification: Gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from unreacted starting materials or by-products.

Contradictory reports on yields (e.g., 60% vs. 85%) may arise from differences in solvent purity or moisture levels, necessitating strict anhydrous protocols .

Basic Characterization

Q: What spectroscopic methods are essential for confirming the structure of this compound? A: Key techniques include:

- NMR: H and C NMR to verify the thiophene ring protons (δ 6.8–7.2 ppm) and sulfonamide methyl groups (δ 2.8–3.1 ppm).

- IR: Peaks at ~1150 cm (S=O stretching) and ~3300 cm (N-H stretching) confirm functional groups.

- Mass Spectrometry: ESI-MS or HRMS to validate the molecular ion peak (e.g., [M+H] at m/z 235.05) .

Advanced Characterization

Q: How can researchers resolve spectral overlaps in H NMR caused by thiophene ring protons? A: Advanced strategies include:

- 2D NMR (COSY, HSQC): To assign coupled protons and differentiate between thiophene and sulfonamide environments.

- Variable-temperature NMR: Reducing signal broadening caused by conformational exchange.

- Computational modeling: DFT-based chemical shift predictions (e.g., using Gaussian) to cross-validate experimental data .

Biological Activity

Q: What biological activities have been reported for sulfonamide-containing thiophene derivatives? A: Sulfonamide-thiophene hybrids exhibit:

- Antimicrobial activity: MIC values of 4–16 µg/mL against S. aureus and E. coli due to sulfonamide’s enzyme inhibition (e.g., dihydropteroate synthase).

- Anticancer potential: IC values <10 µM in MCF-7 breast cancer cells via apoptosis induction.

Discrepancies in activity across studies may stem from substituent positioning or assay conditions (e.g., serum interference) .

Advanced Biological Studies

Q: How can researchers elucidate the mechanism of action for this compound in cancer models? A: Methodologies include:

- Proteomics: SILAC-based profiling to identify target proteins (e.g., Bcl-2 family members).

- Molecular docking: Simulations with caspase-3 or PARP-1 to predict binding affinities.

- In vivo models: Xenograft studies in BALB/c mice, with pharmacokinetic analysis (e.g., t = 4h, bioavailability = 45%) to assess therapeutic potential .

Data Contradictions

Q: How should researchers address conflicting reports on the compound’s solubility and stability? A: Contradictions often arise from:

- Solvent polarity: Solubility in DMSO (>50 mg/mL) vs. water (<1 mg/mL) due to hydrophobic thiophene and polar sulfonamide groups.

- pH-dependent degradation: Stability decreases at pH >7, necessitating buffered storage conditions (pH 5–6).

Cross-referencing multiple sources (e.g., PubChem vs. experimental data) and validating via HPLC purity checks (>95%) can resolve inconsistencies .

Computational Modeling

Q: How can in silico studies guide the design of derivatives with enhanced activity? A: Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.